The 1-(4-(tert-Butyl)benzyl)-1H-benzo[d]imidazole Scaffold: Structural Dynamics, Synthesis, and Pharmacological Applications
The 1-(4-(tert-Butyl)benzyl)-1H-benzo[d]imidazole Scaffold: Structural Dynamics, Synthesis, and Pharmacological Applications
Executive Summary
In contemporary medicinal chemistry, the benzimidazole bicycle is universally recognized as a "privileged scaffold," capable of binding to a diverse array of therapeutic targets. Specifically, 1-(4-(tert-Butyl)benzyl)-1H-benzo[d]imidazole (CAS 180127-82-6) has emerged as a critical intermediate and structural core in the development of advanced neuropharmacological and antineoplastic agents[1][2].
This technical whitepaper provides an in-depth analysis of this molecule, detailing its physicochemical properties, the mechanistic rationale behind its synthesis, and its downstream applications in drug development—most notably its elaboration into the potent anticonvulsant candidate, DAB-19[3].
Structural Dynamics & Physicochemical Profile
The molecular architecture of 1-(4-(tert-Butyl)benzyl)-1H-benzo[d]imidazole is defined by two primary domains:
-
The Benzimidazole Core: Provides a rigid, planar aromatic system capable of
stacking and hydrogen bonding (via the N3 nitrogen). -
The 4-tert-Butylbenzyl Moiety: The bulky tert-butyl group acts as a powerful lipophilic driver. In central nervous system (CNS) drug design, this structural feature is intentionally utilized to enhance blood-brain barrier (BBB) penetration and to anchor the molecule within deep, hydrophobic receptor pockets via van der Waals interactions.
Quantitative Data Summary
The following table summarizes the core physicochemical data for the target scaffold[2][4]:
| Property | Value | Clinical / Synthetic Relevance |
| IUPAC Name | 1-(4-(tert-Butyl)benzyl)-1H-benzo[d]imidazole | Standardized nomenclature for regulatory filing. |
| CAS Registry Number | 180127-82-6 | Unique identifier for sourcing and compliance. |
| Molecular Formula | C18H20N2 | Indicates a highly carbon-dense, lipophilic structure. |
| Molecular Weight | 264.37 g/mol | Well within Lipinski's Rule of 5 for oral bioavailability. |
| H-Bond Donors | 0 | Enhances membrane permeability. |
| H-Bond Acceptors | 1 (N3 of imidazole) | Critical for target receptor interaction. |
Synthesis Methodology: Mechanistic Rationale and Protocol
The most robust and regioselective method for synthesizing 1-(4-(tert-Butyl)benzyl)-1H-benzo[d]imidazole is the direct N-alkylation of 1H-benzimidazole with 4-tert-butylbenzyl bromide[5][6].
Causality of Experimental Choices
-
Base Selection (K₂CO₃): Benzimidazole has a pKa of approximately 12.8. Potassium carbonate is a mild, heterogeneous base that is sufficiently strong to deprotonate the N1 position without triggering unwanted side reactions (such as the hydrolysis of sensitive functional groups in more complex derivatives)[5].
-
Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the potassium cation (
), leaving the benzimidazolide anion "naked" and highly nucleophilic. This significantly lowers the activation energy for the subsequent attack[6].
Step-by-Step Experimental Protocol
Note: This protocol is designed as a self-validating system; the precipitation step inherently purifies the product from water-soluble byproducts.
-
Preparation: Charge an oven-dried, round-bottom flask equipped with a magnetic stir bar with 1H-benzimidazole (1.0 equivalent, e.g., 10 mmol).
-
Solvation: Dissolve the starting material in anhydrous DMF (15 mL) under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation.
-
Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 equivalents). Stir the suspension at room temperature for 30 minutes. Validation: The mixture will become slightly opaque as the benzimidazolide potassium salt forms.
-
Electrophilic Addition: Dropwise add 4-tert-butylbenzyl bromide (1.1 equivalents) over 10 minutes to control the exothermic
reaction[6]. -
Reaction Propagation: Heat the mixture to 50°C and stir for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) until the benzimidazole spot is consumed.
-
Workup & Purification: Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. The high lipophilicity of the product will cause it to crash out of the aqueous phase as a solid.
-
Isolation: Filter the precipitate under vacuum, wash with cold water to remove residual DMF and inorganic salts, and dry under high vacuum to yield the pure 1-(4-(tert-Butyl)benzyl)-1H-benzo[d]imidazole.
Visualization: Synthetic Workflow
Mechanistic workflow for the SN2 N-alkylation of benzimidazole.
Pharmacological Applications & Downstream Derivatives
While 1-(4-(tert-Butyl)benzyl)-1H-benzo[d]imidazole is a valuable compound in its own right, its true utility lies in its role as a precursor for highly complex, biologically active molecules.
Neuropharmacology: The Case of DAB-19
A premier example of this scaffold's application is the synthesis of DAB-19 (1-(4-tert-butylbenzyl)-2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole hydrobromide)[3]. By fusing a diazepine ring to the benzimidazole core, researchers have created a multifaceted neuroactive compound.
Mechanism of Action: Recent electrophysiological studies on rat hippocampal slices demonstrate that DAB-19 operates via a dual mechanism[3]:
-
Sodium Channel Blockade: It inhibits spike propagation by blocking voltage-gated sodium channels, a classic mechanism for suppressing seizure activity. The tert-butylbenzyl group is hypothesized to anchor the molecule within the hydrophobic pore of the channel.
-
Glutamatergic Modulation: Paradoxically, while it suppresses evoked glutamatergic transmission, it enhances spontaneous neurotransmission via calcium-dependent potentiation[3].
This dual action positions DAB-19—and by extension, the 1-(4-(tert-Butyl)benzyl)-1H-benzo[d]imidazole scaffold—as a highly promising candidate for the treatment of epilepsy, anxiety, and chronic pain[3].
Visualization: Pharmacological Pathway
Pharmacological pathway of DAB-19 derived from the target scaffold.
References
- Alchimica. "1-(4-(tert-butyl)benzyl)-1H-benzo[d]imidazole (1 x 25 g)". Alchimica Catalog. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAenm3_DQmOLgnKdh5idzwt2wt-0BtqCWlrwCyaEuubcOFXdTWIkhuICbNtdF4hD4XMU4Q4uosPOzeVFvgr-3xhuQbhSqJaN8Ygxp2mvOt8rzBHJX1wjT2ISYFAHqFuAQZVKAJNwfmTPnKYi9jaPlZ0KFC7q2AsLVujC9wmqQaqBES-6BcFi6z5QxaOW8M3rfWrfiZQbvlvPk7BFeb120=]
- ChemicalBook. "180127-82-6 CAS Manufactory". ChemicalBook Database. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBVVbbUj69sbgzGCPgJPCjFC6rH7aMtqJfeW6yB6Y7W8OhHmo2u3n_Q9a0_f8Xi4tr5u7j6s6oTyAZIn0XZkWtHZdNx9LmnBsxyeqPnUdAegP8NW-1xTBpX3he9ydPCvEgXD2zYn2RtoUWUXhIC9Pp9r63qHXfBg==]
- Molaid. "1-(4-(tert-butyl)benzyl)-1H-benzo[d]imidazole - CAS 180127-82-6". Molaid Chemical Database. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH98vpf9J05cyG0N3LaJ0NT14d_i4gzdS5cJLjtGXzHbQTozX4mODnJh3tFVSjP0gERpMYJqUdOXt0EwnHoavJP0tGmPNjsF2ASWgQslbePrbmh6yC8cOKRcYG8nRSXNdOWuaWXO4I6ELH1hjRo]
- Nikolaev, M., Fedorova, I. M., Chistyakova, O. V., & Tikhonov, D. B. "Dual Mechanisms of the Diazepine-Benzimidazole Derivative, DAB-19, in Modulating Glutamatergic Neurotransmission". ResearchGate, October 2025. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOaUfSpe0xw4crF9YawWQsTnf0uxKtCtxZGA9rxqXkgpKLUjjTKYC8E2zGi6Yfrs_KLfL_orDkcpduKXzzesLjZg-tEK7XeNo7gllvgOc9VIp1fj0TPkohUstHjyQ7fbuc_2Q9P1dqGFrrf8miT3E30WKehh5-8rIbjSb8-tZiqjCBgHvLLDThOQejSkBlwcxZsMfOtFBVWv82r11kUx8HpseBHjGS1uawOMjCcyDKi-t_jKTemHpRYK8tNRL5OcsDV78lDGYhkoovGuY_COM4MW_6bJfLlitF0ccSRA==]
- BenchChem. "Application Notes and Protocols for the Synthesis of Saprisartan Analogues in Medicinal Chemistry Research". BenchChem Protocols. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzmz4i2Xto-kQKYpHmyMohSZoptuvOPGLPQAh4PRnZThiJB7Bg8_Vc_SEN7H2rmo75-EyyppUWuxCorFPaQNmZht6h1QxfVuB9KiAGBf2GGxs0YZT5sM863znE47cBCWsV-ECLRD8uRXL8Ta2jh9CtO31IO9fS2FOWiv4HZ-C0nWM23Z8WUkojz4EtW7FLcf0tqEYLhC2vYQciRO_UAvRFCBIUK5j1Pn5zGfw7F6JQOZq9edrHV3fQ6FmFjDbLXhXtfQEFEtUg]
- BenchChem. "1-Benzyl-1H-benzimidazole | Research Chemical Protocol". BenchChem Protocols. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECWRUyVRHiMTdBIi9Rd5CcGwmVgzoPQ98_pkc6P11_tIaGmI4qXINjD5RDuCm2h4N75gTmOJujNXKkw2aXxFmk58R2jbx3x6qzBdtY93ARk_YONIve_CVf-QMSSH_Q4GfHPbY=]
Sources
- 1. 1-(4-(tert-butyl)benzyl)-1H-benzo[d]imidazole (1 x 25 g) | Alchimica [shop.alchimica.sk]
- 2. 180127-82-6 CAS Manufactory [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-(4-(tert-butyl)benzyl)-1H-benzo[d]imidazole - CAS号 180127-82-6 - 摩熵化学 [molaid.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-Benzyl-1H-benzimidazole|Research Chemical [benchchem.com]
